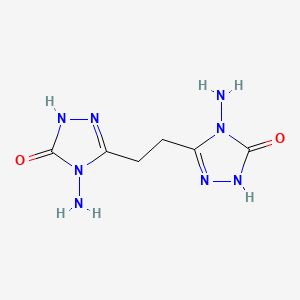
Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(2-cloroetil)-1H-pirrol-3-carboxilato de metilo es un compuesto químico que pertenece a la clase de derivados de pirrol. Los pirroles son heterociclos aromáticos de cinco miembros que contienen un átomo de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(2-cloroetil)-1H-pirrol-3-carboxilato de metilo generalmente implica la reacción de pirrol con cloroformiato de 2-cloroetilo en presencia de una base como la trietilamina. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente orgánico como diclorometano. El producto se purifica luego por cromatografía en columna para obtener el compuesto deseado con un alto rendimiento.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, puede mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1-(2-cloroetil)-1H-pirrol-3-carboxilato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Sustitución nucleófila: El grupo cloroetilo puede ser sustituido por nucleófilos como aminas, tioles o alcóxidos.
Oxidación: El anillo de pirrol puede ser oxidado para formar pirrol-2,3-dionas u otros derivados oxidados.
Reducción: El grupo éster puede ser reducido al alcohol correspondiente utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Sustitución nucleófila: Reactivos como la azida de sodio, el tiolato de potasio o el metóxido de sodio en solventes apróticos polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO).
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas o básicas.
Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio en solventes anhidros como el tetrahidrofurano (THF).
Principales Productos Formados
Sustitución nucleófila: Derivados de pirrol sustituidos con diversos grupos funcionales.
Oxidación: Pirrol-2,3-dionas u otros derivados de pirrol oxidados.
Reducción: Pirrol-3-carbinol u otros derivados reducidos.
Aplicaciones Científicas De Investigación
El 1-(2-cloroetil)-1H-pirrol-3-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas y heterociclos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como precursor para el desarrollo de compuestos farmacéuticos con potencial terapéutico.
Industria: Utilizado en la producción de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del 1-(2-cloroetil)-1H-pirrol-3-carboxilato de metilo implica su interacción con varios objetivos moleculares. El grupo cloroetilo puede formar enlaces covalentes con sitios nucleofílicos en biomoléculas, lo que lleva a la modificación de proteínas, ácidos nucleicos y otros componentes celulares. Esto puede resultar en la inhibición de actividades enzimáticas, la interrupción de los procesos celulares y la inducción de la muerte celular en ciertos casos.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(2-bromoetil)-1H-pirrol-3-carboxilato de metilo
- 1-(2-yodoetil)-1H-pirrol-3-carboxilato de metilo
- 1-(2-fluoroetil)-1H-pirrol-3-carboxilato de metilo
Singularidad
El 1-(2-cloroetil)-1H-pirrol-3-carboxilato de metilo es único debido a la presencia del grupo cloroetilo, que confiere reactividad y propiedades químicas distintas. En comparación con sus análogos bromo, yodo y flúor, el derivado clorado ofrece un equilibrio de reactividad y estabilidad, lo que lo convierte en un intermedio versátil en la síntesis orgánica y un compuesto valioso en diversas aplicaciones de investigación.
Propiedades
Número CAS |
952182-31-9 |
|---|---|
Fórmula molecular |
C8H10ClNO2 |
Peso molecular |
187.62 g/mol |
Nombre IUPAC |
methyl 1-(2-chloroethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H10ClNO2/c1-12-8(11)7-2-4-10(6-7)5-3-9/h2,4,6H,3,5H2,1H3 |
Clave InChI |
YYRVQKUBYXEILS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(C=C1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



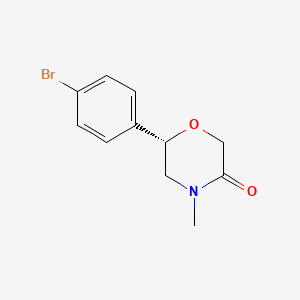
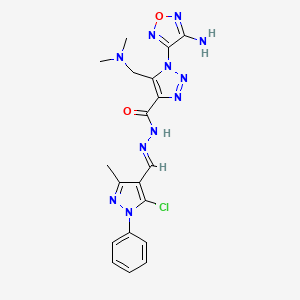

![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-](/img/structure/B12631053.png)
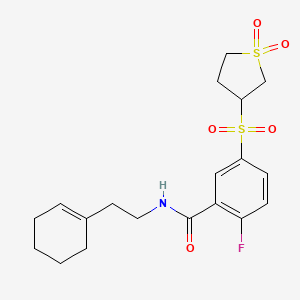
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]-](/img/structure/B12631065.png)

![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12631070.png)
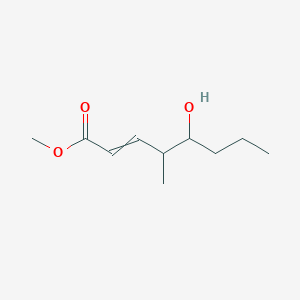


![1-[(3-Fluorophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12631104.png)
